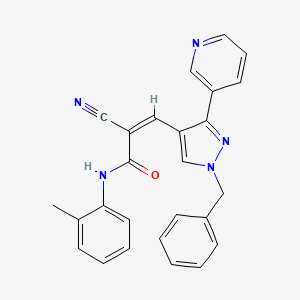

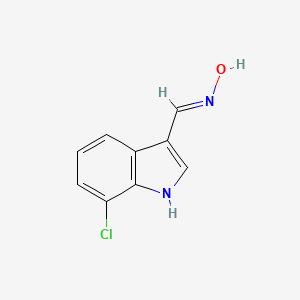

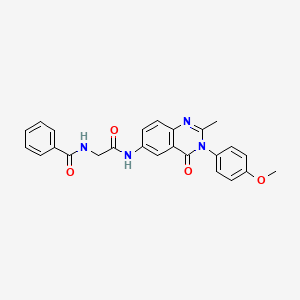

![molecular formula C19H20N2O4 B2410286 N-[4-メトキシ-3-(2-オキソピロリジン-1-イル)フェニル]-2-フェノキシアセトアミド CAS No. 941957-39-7](/img/structure/B2410286.png)

N-[4-メトキシ-3-(2-オキソピロリジン-1-イル)フェニル]-2-フェノキシアセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究者らは、インドール誘導体の抗ウイルス活性を調査してきました。 例えば、メチル 6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸エステルは、IC50値が7.53 μmol/LのインフルエンザAに対する阻害活性を示しました .

- さらに、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス効果を示しました .

- (S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンゾアミドなどの特定のインドール誘導体は、抗炎症および鎮痛作用を示しました .

- 3,5-ビス(インドリル)-1,2,4-チアジアゾールは、ヒトがん細胞株に対する細胞毒性を示しました。 特に、1-(4-クロロベンジル)-3-(5-(1-(4-クロロベンジル)-4-メトキシ-1H-インドール-3-イル)-1,2,4-チアジアゾール-3-イル)-4-メトキシ-1H-インドールは、強力な抗がん活性を示しました .

抗ウイルス活性

抗炎症および鎮痛作用

抗がん作用

抗菌活性

キナーゼ活性調節

その他の潜在的な用途

要約すると、N-[4-メトキシ-3-(2-オキソピロリジン-1-イル)フェニル]-2-フェノキシアセトアミドは、複数の分野で有望であり、さらなる調査および治療開発の興味深い候補となっています。研究者らは、その潜在的な用途を探求し続けており、そのインドール骨格は、創薬のための貴重なプラットフォームを提供しています。 🌟

作用機序

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the extracellular domains of transmembrane proteins. This process is crucial for the regulation of various physiological and pathological processes, including cell proliferation, adhesion, and migration .

Mode of Action

The compound interacts with its target, ADAM17, by binding to its active site. The pyrrolidine ring in the compound, a five-membered saturated heterocycle with one nitrogen atom, plays a significant role in this interaction . The compound’s binding leads to the inhibition of ADAM17’s enzymatic activity, preventing the shedding process of transmembrane proteins .

Biochemical Pathways

The inhibition of ADAM17 affects several biochemical pathways. One of the key pathways is the TNFα-converting enzyme (TACE) pathway . ADAM17 is also known as TACE, and it is responsible for the cleavage and release of tumor necrosis factor-alpha (TNFα) from the cell surface. TNFα is a pro-inflammatory cytokine involved in systemic inflammation and immune regulation. Therefore, the inhibition of ADAM17 can lead to the reduction of inflammation .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound can influence its absorption, distribution, metabolism, and excretion (adme) properties . Pyrrolidine derivatives are known to have good bioavailability and can efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

The inhibition of ADAM17 by N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide can lead to a decrease in the release of TNFα, resulting in reduced inflammation . This can have therapeutic implications in diseases characterized by excessive inflammation, such as rheumatoid arthritis .

Action Environment

The action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution. Additionally, the presence of other substances, such as drugs or food, can affect the compound’s metabolism and excretion .

特性

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-17-10-9-14(12-16(17)21-11-5-8-19(21)23)20-18(22)13-25-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYBYOPPACVMRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

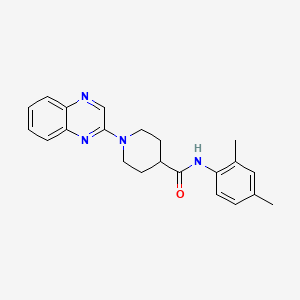

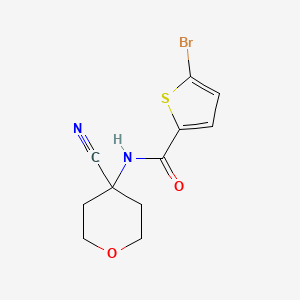

![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)

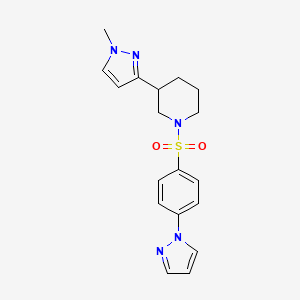

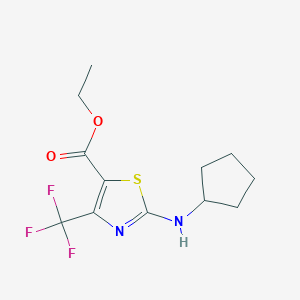

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410209.png)

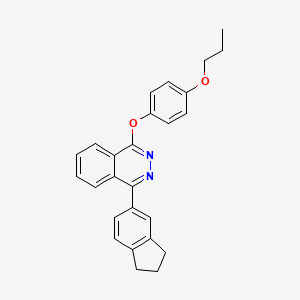

![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2410211.png)

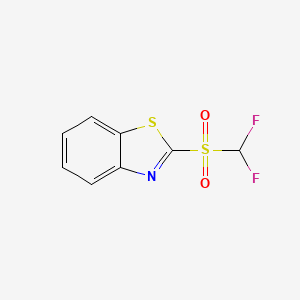

![1-(2,5-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2410219.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)